Ácido dibenzofurano-4-borónico

Descripción general

Descripción

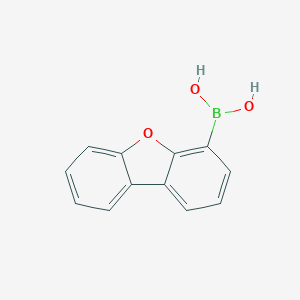

Dibenzofuran-4-boronic acid is a boronic acid derivative with the molecular formula C12H9BO3. It is a white to off-white powder that is soluble in water. This compound is known for its utility in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used in the formation of carbon-carbon bonds .

Aplicaciones Científicas De Investigación

Dibenzofuran-4-boronic acid has numerous applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling.

Biology: Utilized in the development of glycosensors due to its ability to bind sugars and change fluorescence properties.

Medicine: Investigated for its potential in drug synthesis, particularly in forming anti-inflammatory compounds.

Industry: Employed in the production of fine chemicals and pharmaceuticals.

Mecanismo De Acción

Target of Action

Dibenzofuran-4-boronic acid (DBFBA) is a boronic acid that has been used as a cross-coupling agent in the Suzuki coupling reaction . It is often coupled with imidazole derivatives to form anti-inflammatory compounds . The bond cleavage and hydrogen bonding properties of DBFBA make it a good target for drug synthesis .

Mode of Action

The Suzuki–Miyaura (SM) coupling reaction is an important and extensively used reaction in organic chemistry . DBFBA participates in this reaction, which involves the coupling of an organoboron compound (like DBFBA) with an organic halide . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving DBFBA . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used to form carbon-carbon bonds . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The primary result of DBFBA’s action is the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry, including applications in polymer science and in the fine chemicals and pharmaceutical industries .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DBFBA. Spillage is unlikely to penetrate the soil . It may form an explosive dust-air mixture if dispersed . It’s recommended to store DBFBA in a dark place, sealed in dry, at room temperature .

Análisis Bioquímico

Biochemical Properties

Dibenzofuran-4-boronic acid is known to interact with sugars, changing its fluorescence properties upon binding . This property makes it particularly useful as a reporter unit for carbohydrate fluorescence sensors .

Molecular Mechanism

The molecular mechanism of Dibenzofuran-4-boronic acid primarily involves its interaction with sugars. The boronic acid moiety forms reversible covalent bonds with 1,2- or 1,3-diols, which are commonly found in sugars . This interaction can influence the activity of enzymes and other biomolecules within the cell.

Temporal Effects in Laboratory Settings

Boronic acids are generally stable under physiological conditions, and their interactions with biomolecules are reversible, allowing them to maintain their activity over time .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors, potentially influencing metabolic flux and metabolite levels .

Transport and Distribution

Boronic acids are generally able to freely diffuse across cell membranes due to their neutral charge .

Subcellular Localization

Given its ability to freely diffuse across cell membranes, it is likely to be found throughout the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dibenzofuran-4-boronic acid can be synthesized through the following method:

Starting Material: 4-bromodibenzofuran.

Reagents: n-butyl lithium in n-hexane, trimethoxyborane, and hydrochloric acid.

Industrial Production Methods: Industrial production methods for dibenzofuran-4-boronic acid typically involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions: Dibenzofuran-4-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or water.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Dibenzofuran-4-carboxylic acid.

Reduction: Dibenzofuran-4-ylmethanol.

Comparación Con Compuestos Similares

Phenylboronic Acid: Similar in structure but lacks the dibenzofuran moiety.

Naphthylboronic Acid: Contains a naphthalene ring instead of a dibenzofuran ring.

Biphenylboronic Acid: Composed of two phenyl rings connected by a single bond.

Uniqueness: Dibenzofuran-4-boronic acid is unique due to its dibenzofuran structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific synthetic applications, such as the formation of biaryl compounds with unique properties .

Actividad Biológica

Dibenzofuran-4-boronic acid (DBFBA) is a compound of increasing interest in medicinal chemistry and materials science due to its unique properties and biological activities. This article explores the biological activity of DBFBA, including its applications in drug synthesis, interactions with biomolecules, and potential therapeutic uses.

Overview of Dibenzofuran-4-boronic Acid

Dibenzofuran-4-boronic acid is characterized by its boronic acid functionality, which allows it to participate in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This reaction is vital for synthesizing complex organic molecules, including pharmaceuticals. DBFBA exhibits distinctive fluorescence properties when bound to sugars, making it useful in developing glycosensors .

1. Drug Synthesis

DBFBA has been employed as a cross-coupling agent in synthesizing anti-inflammatory compounds. Its ability to form stable bonds with imidazole derivatives enhances the development of new therapeutic agents . The compound's efficiency in these reactions, although initially low, has improved with advancements in synthetic techniques.

2. Fluorescent Probes

The compound's water solubility and fluorescence changes upon sugar binding make it a candidate for developing fluorescent probes. These probes are essential for studying carbohydrate interactions in biological systems, such as cell signaling and adhesion processes .

3. Interactions with Biomolecules

Research indicates that boronic acids like DBFBA can interact with diols and carbohydrates, leading to significant biological implications. For instance, binding to glycoproteins can influence cancer cell adhesion and metastasis . The ability of DBFBA to modulate these interactions suggests potential applications in cancer therapy.

Case Study 1: Suzuki-Miyaura Cross-Coupling Reactions

A study demonstrated the effectiveness of DBFBA in DNA-compatible Suzuki-Miyaura cross-coupling reactions. The reaction showed good yields (51-95%) when coupled with various aryl and heteroaryl substrates, indicating the versatility of DBFBA in synthesizing DNA-encoded libraries for drug discovery .

Case Study 2: Fluorescent Sensing Applications

In another investigation, DBFBA was used to develop a glycosensor that exhibited significant changes in fluorescence intensity upon binding to specific sugars. This property was exploited to create sensitive detection methods for carbohydrate-based biomarkers in clinical settings .

Dibenzofuran-4-boronic acid has a molecular formula of C12H9BO3 and a molecular weight of approximately 212.01 g/mol. It is typically presented as an off-white to beige powder and is soluble in water due to its boronic acid group, which enhances its reactivity and interaction with biological molecules .

| Property | Value |

|---|---|

| Molecular Formula | C12H9BO3 |

| Molecular Weight | 212.01 g/mol |

| Solubility | Water-soluble |

| Fluorescence Properties | Changes upon sugar binding |

The mechanisms through which DBFBA exerts its biological effects include:

- Covalent Bond Formation : The boronic acid group can form reversible covalent bonds with diols present in carbohydrates and glycoproteins.

- Fluorescent Modulation : Changes in fluorescence upon binding to carbohydrates can be utilized for real-time monitoring of biological processes.

- Cross-Coupling Efficiency : Its role as a coupling agent facilitates the formation of complex organic structures necessary for drug development.

Propiedades

IUPAC Name |

dibenzofuran-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BO3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHUJRZYLRVVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C3=CC=CC=C3O2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370219 | |

| Record name | Dibenzofuran-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100124-06-9 | |

| Record name | Dibenzofuran-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzofuran-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.